molecular formula C12H23Cl3 B13416019 1,1,1-Trichlorododcane

1,1,1-Trichlorododcane

Cat. No.: B13416019
M. Wt: 273.7 g/mol
InChI Key: USDODQYRRRTYLB-UHFFFAOYSA-N
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Description

1,1,1-Trichlorododcane is an organic compound belonging to the class of chloroalkanes. It is characterized by the presence of three chlorine atoms attached to the first carbon of a dodecane chain. This compound is known for its applications in various industrial processes and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trichlorododcane can be synthesized through the chlorination of dodecane. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the first carbon atom.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous flow of dodecane and chlorine gas through a reactor containing the catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trichlorododcane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.

    Reduction Reactions: The compound can be reduced to dodecane using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products:

    Substitution: Alcohols and ethers.

    Reduction: Dodecane.

    Oxidation: Carboxylic acids and ketones.

Scientific Research Applications

1,1,1-Trichlorododcane has several applications in scientific research:

    Biology: Studied for its effects on biological systems, particularly its interactions with enzymes and cellular membranes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chlorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1,1,1-Trichlorododcane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by altering membrane fluidity and enzyme activity. The pathways involved include the inhibition of specific enzymes and the induction of oxidative stress.

Comparison with Similar Compounds

    1,1,2-Trichlorododcane: Differing in the position of chlorine atoms, leading to different reactivity and applications.

    1,1,1-Trichloroethane: A shorter chain analogue with similar chemical properties but different industrial uses.

    1,1,1-Trichloropropane: Another chloroalkane with distinct physical and chemical properties.

Uniqueness: 1,1,1-Trichlorododcane is unique due to its longer carbon chain, which imparts different physical properties such as higher boiling point and different solubility characteristics. These properties make it suitable for specific industrial applications where other chloroalkanes may not be effective.

Properties

Molecular Formula

C12H23Cl3

Molecular Weight

273.7 g/mol

IUPAC Name

1,1,1-trichlorododecane

InChI

InChI=1S/C12H23Cl3/c1-2-3-4-5-6-7-8-9-10-11-12(13,14)15/h2-11H2,1H3

InChI Key

USDODQYRRRTYLB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(Cl)(Cl)Cl

Origin of Product

United States

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